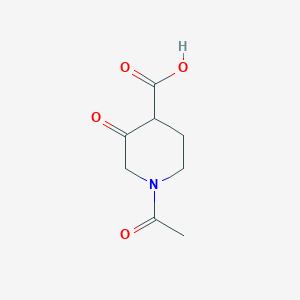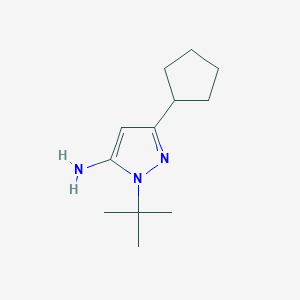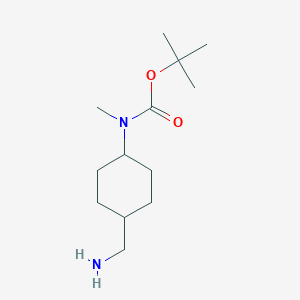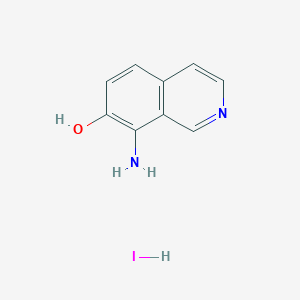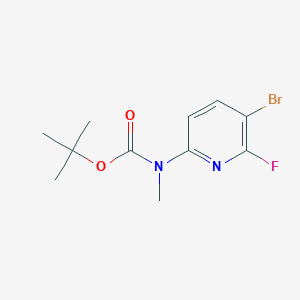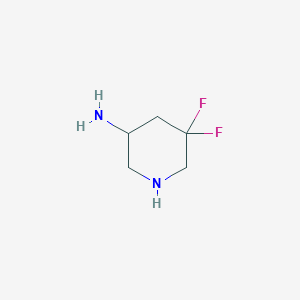
(2R)-2-amino-3-(quinolin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(quinolin-6-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a quinoline ring attached to the alpha carbon of the amino acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(quinolin-6-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and amino acids.
Formation of Intermediate: The quinoline ring is functionalized to introduce a suitable leaving group, followed by a nucleophilic substitution reaction with an amino acid derivative.
Coupling Reaction: The intermediate is then coupled with the amino acid backbone under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline ring.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
(2R)-2-amino-3-(quinolin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R)-2-amino-3-(quinolin-6-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for neurological research.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to the quinoline ring in (2R)-2-amino-3-(quinolin-6-yl)propanoic acid.
Quinolinic Acid: Another quinoline derivative with different functional groups.
Aminoquinolines: Compounds with amino groups attached to the quinoline ring.
Uniqueness
This compound is unique due to its combination of an amino acid structure with a quinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
(2R)-2-amino-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
InChIキー |
GVUXWMQJDJQMLK-SNVBAGLBSA-N |
異性体SMILES |
C1=CC2=C(C=CC(=C2)C[C@H](C(=O)O)N)N=C1 |
正規SMILES |
C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


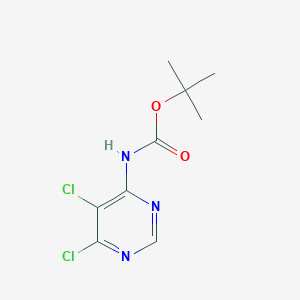

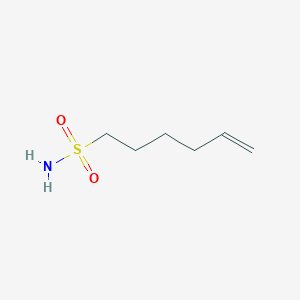


![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
